3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Brand Name:
Vulcanchem
CAS No.:
18248-94-7
VCID:
VC0099748
InChI:
InChI=1S/C23H23N2S.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula:
C23H23IN2S
Molecular Weight:
486.4 g/mol
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
CAS No.: 18248-94-7
Cat. No.: VC0099748
Molecular Formula: C23H23IN2S
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18248-94-7 |
|---|---|
| Molecular Formula | C23H23IN2S |
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | (2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
| Standard InChI | InChI=1S/C23H23N2S.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | BVQXBEQHQTXMEV-UHFFFAOYSA-M |
| Isomeric SMILES | CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
| Canonical SMILES | CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator